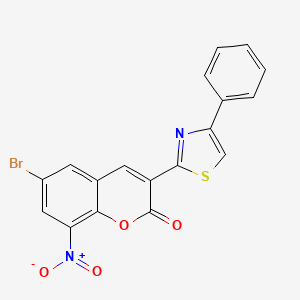![molecular formula C14H14F2N4O3S B6037960 N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B6037960.png)
N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide, commonly known as DMTA, is a chemical compound used in scientific research for its potential therapeutic properties. DMTA is a member of the thiadiazole family of compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of DMTA is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in inflammatory processes and the induction of cell death in cancer cells. Additionally, DMTA has been found to activate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
DMTA has been found to have a range of biochemical and physiological effects, including inhibition of certain enzymes involved in inflammation, induction of cell death in cancer cells, and activation of signaling pathways involved in neuroprotection. Additionally, DMTA has been found to have antioxidant properties and to be able to modulate the immune system.
実験室実験の利点と制限
DMTA has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, DMTA also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
将来の方向性
There are several potential future directions for research on DMTA. One area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease. Additionally, DMTA has shown promise as a neuroprotective agent, and further research is needed to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, DMTA has been found to have anticancer properties, and future research may focus on its potential use in combination with other anticancer agents.
合成法
DMTA can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with chloroacetyl chloride, followed by reaction with morpholine and thiadiazole. The resulting compound is then purified through column chromatography to obtain pure DMTA.
科学的研究の応用
DMTA has been studied for its potential use in a variety of therapeutic applications, including as an anti-inflammatory agent, an anticancer agent, and a neuroprotective agent. In vitro studies have shown that DMTA can inhibit the activity of certain enzymes involved in inflammatory processes, as well as induce cell death in cancer cells. Additionally, DMTA has been found to protect neurons from damage caused by oxidative stress.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O3S/c15-9-1-2-11(10(16)7-9)17-12(21)8-23-14-13(18-24-19-14)20-3-5-22-6-4-20/h1-2,7H,3-6,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQPBEPKAJMHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6037877.png)
![4-[1-(4-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6037879.png)
![2-{4-[(3-chloro-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6037887.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6037888.png)
![3-[(benzylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6037895.png)
![3-(4-fluorophenyl)-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6037899.png)
![3-hydroxy-N'-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-2-naphthohydrazide](/img/structure/B6037905.png)

![N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6037919.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B6037942.png)
![(4-{[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6037958.png)
![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6037988.png)